2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
Brand Name:
Vulcanchem
CAS No.:
15410-49-8
VCID:
VC21155838
InChI:
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3
SMILES:
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H20Br2O8
Molecular Weight:
476.11 g/mol
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
CAS No.: 15410-49-8
Cat. No.: VC21155838
Molecular Formula: C14H20Br2O8
Molecular Weight: 476.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15410-49-8 |
|---|---|
| Molecular Formula | C14H20Br2O8 |
| Molecular Weight | 476.11 g/mol |
| IUPAC Name | (3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate |
| Standard InChI | InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3 |
| Standard InChI Key | UKPLTNPGLVFJHC-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)O[C@H](CBr)[C@H]([C@@H]([C@@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator